molecular formula C12H16O6 B188572 Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate CAS No. 787-07-5

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Cat. No.: B188572
CAS No.: 787-07-5
M. Wt: 256.25 g/mol
InChI Key: KSKWGMNRWCYVAT-UHFFFAOYSA-N
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Description

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C12H16O6 It is a diester derivative of cyclohexanedione, characterized by the presence of two ester groups at the 1 and 4 positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can be synthesized through the esterification of 1,4-cyclohexanedione with ethanol in the presence of an acid catalyst. The reaction typically occurs under inert atmospheric conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:

1,4-Cyclohexanedione+2EthanolAcid CatalystDiethyl 2,5-dioxocyclohexane-1,4-dicarboxylate+Water\text{1,4-Cyclohexanedione} + 2 \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 1,4-Cyclohexanedione+2EthanolAcid Catalyst​Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.

    Industry: It is utilized in the production of pigments, dyes, and other industrial chemicals

Comparison with Similar Compounds

    Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: A similar compound with methyl ester groups instead of ethyl groups.

    Diethyl adipate: Another diester with a different backbone structure.

Uniqueness: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is unique due to its specific ester configuration and the presence of the cyclohexanedione core.

Properties

IUPAC Name

diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKWGMNRWCYVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)C(CC1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883582
Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787-07-5
Record name Diethyl succinylsuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=787-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester
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Record name Diethyl succinylo succinate
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Record name Diethyl succinylo succinate
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester
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Record name 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester
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Record name Ethyl succinylsuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate can undergo?

A1: this compound is a versatile molecule capable of undergoing various reactions due to its structure. The research highlights two important reactions:

  • Condensation-Cyclisation: This compound reacts with acrylaldehyde to yield a tricyclic dioxo-diester and a pair of epimeric tetracyclic alcohols [, ]. This highlights its ability to form complex ring systems.
  • Condensation Polymerization: this compound readily condenses with diamines like m-phenylenediamine and 4,4′-diamino-diphenyl ether []. This reaction forms the basis for synthesizing polyamines, which can be further modified to yield polymers like polyquinolones, polyoxyquinacridones, and polydihydroquinolonoquinolones.

Q2: What structural features of this compound contribute to its reactivity?

A2: The reactivity of this compound stems from its functional groups:

    Q3: What are the potential applications of polymers derived from this compound?

    A3: The polymers derived from this compound, like polyquinolones and polyoxyquinacridones, exhibit high thermal stability []. This makes them attractive for applications requiring resistance to high temperatures, potentially in fields like:

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